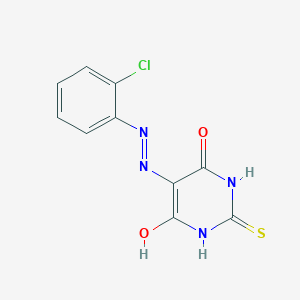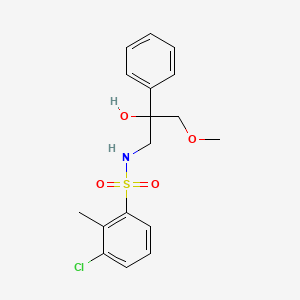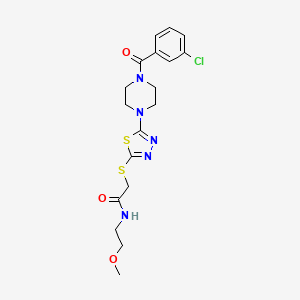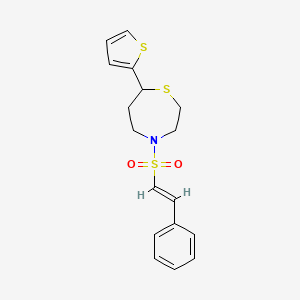
Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate, or EACMF, is an organic compound that has been studied for its potential applications in scientific research. It is a small molecule that is composed of four carbon atoms, six hydrogen atoms, two oxygen atoms, one nitrogen atom, and one chlorine atom. The compound is often used as a building block for larger molecules and as a starting material for chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis Methodologies and Applications
Efficient Syntheses of Pyrrole and Pyridine Derivatives : The reaction of ethyl 2-chloroacetoacetate with cyanoacetamide, under specific conditions, facilitates the synthesis of pyrrole derivatives, which are pivotal in drug discovery and development due to their diverse biological activities (Dawadi & Lugtenburg, 2011). This method highlights the versatility of chloroacetamide derivatives in synthesizing heterocyclic compounds.
Novel Tandem Multi-Component Reactions : A four-component reaction involving ethyl 4-chloroacetoacetate has been employed for the rapid and stereoselective synthesis of highly functionalized pyrrolidines. This transformation is significant for constructing complex molecular architectures found in many pharmaceuticals (Devi & Perumal, 2006).
Synthesis of Thiazole and Thiadiazole Derivatives : Ethyl 4-acetyl-5-methylfuran-2-carboxylate derivatives have been utilized in the synthesis of thiazole and thiadiazole compounds, which are essential for developing new pharmaceuticals with potential antibacterial and antifungal activities (Hassan, 2007).
Propiedades
IUPAC Name |
ethyl 4-acetyl-2-[(2-chloroacetyl)amino]-5-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5/c1-4-18-12(17)10-9(6(2)15)7(3)19-11(10)14-8(16)5-13/h4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQOYASWJYMVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)C)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2441831.png)
![3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B2441832.png)
![3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2441833.png)
![N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2441834.png)
![6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine](/img/structure/B2441836.png)
![9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B2441838.png)




![4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441845.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2441847.png)
![2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde](/img/structure/B2441851.png)